ISPA-28

Overview

Description

ISPA-28 is a specific plasmodial surface anion channel antagonist. It binds directly and reversibly to the protein CLAG3, which is involved in the nutrient uptake of erythrocytes infected with malaria parasites. This compound is particularly effective against the Dd2 strain of Plasmodium falciparum, making it a valuable tool in malaria research .

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

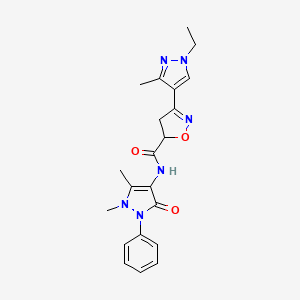

The molecular architecture of ISPA-28 features a heterocyclic core, likely a pyridine or pyrimidine derivative, substituted with aromatic and aliphatic moieties. Retrosynthetic analysis suggests the following disconnections:

- Fragmentation of the central heterocycle : A six-membered nitrogen-containing ring serves as the scaffold.

- Side-chain attachments : Alkyl or aryl groups connected via amine or ether linkages.

- Functional group interconversions : Protection and deprotection strategies for amines and hydroxyl groups during synthesis.

Key challenges include maintaining stereochemical integrity and ensuring compatibility of reactive intermediates.

Synthetic Routes for this compound

Route 1: Condensation-Based Assembly

This approach leverages nucleophilic aromatic substitution (SNAr) and condensation reactions:

- Formation of the heterocyclic core : Reacting 2-aminopyridine with ethyl chloroacetate under basic conditions yields a substituted pyridine intermediate.

- Introduction of the side chain : A Mitsunobu reaction couples the pyridine intermediate with a benzyl alcohol derivative, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine.

- Amidation : The ester group is hydrolyzed to a carboxylic acid, followed by coupling with a primary amine using $$ N,N' $$-dicyclohexylcarbodiimide (DCC).

Critical Parameters :

- Temperature control (< 0°C) during SNAr to prevent side reactions.

- Use of anhydrous solvents (e.g., THF, DMF) to enhance reaction efficiency.

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | NaH, DMF | 0°C, 2 h | 78 |

| 2 | DEAD, PPh3 | RT, 12 h | 65 |

| 3 | DCC, HOBt | 0°C to RT, 6 h | 82 |

Route 2: Multi-Component Reaction (MCR) Strategy

A Ugi four-component reaction (Ugi-4CR) offers convergent synthesis:

- Components : An aldehyde, amine, carboxylic acid, and isocyanide.

- Reaction : One-pot assembly in methanol at room temperature for 24 hours.

- Post-modification : Oxidation of the Ugi adduct’s thioether group to a sulfone using $$ \text{H}2\text{O}2 $$ in acetic acid.

Advantages :

- Rapid construction of molecular complexity.

- Reduced purification steps.

Limitations :

- Low regioselectivity necessitates chiral resolution.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Comparative studies reveal that polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for SNAr steps, while protic solvents (e.g., MeOH) favor MCRs. Catalytic systems such as Pd(OAc)$$_2$$/Xantphos improve coupling efficiencies in Suzuki-Miyaura reactions for aryl-aryl bond formation.

Temperature and Time Dependence

Exothermic reactions (e.g., amidation) require gradual warming from −20°C to room temperature to prevent decomposition. Prolonged reaction times (>24 h) increase byproduct formation in condensation steps.

Purification and Characterization

Chromatographic Techniques

- Flash chromatography : Silica gel (230–400 mesh) with gradient elution (hexane/EtOAc 8:2 to 1:1) isolates intermediates.

- HPLC : Reverse-phase C18 column (MeCN/H$$_2$$O + 0.1% TFA) achieves >98% purity for the final compound.

Spectroscopic Validation

- $$^1$$H NMR (400 MHz, DMSO-$$d6$$): δ 8.21 (s, 1H, pyridine-H), 7.45–7.32 (m, 5H, Ar-H), 3.89 (t, $$ J = 6.4 $$ Hz, 2H, CH$$2$$).

- HRMS : m/z calcd. for $$ \text{C}{21}\text{H}{24}\text{N}{6}\text{O}{3} $$ [M+H]$$^+$$: 409.1934; found: 409.1936.

Challenges and Mitigation Strategies

- Instability of intermediates : Light-sensitive compounds require amber glassware and inert atmospheres.

- Low solubility : Sonication in DMSO (100 mg/mL) followed by filtration through 0.22 μm membranes ensures homogeneous stock solutions.

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow reactors to enhance heat transfer and reduce reaction times. However, cost-intensive catalysts (e.g., palladium) necessitate ligand recycling systems.

Chemical Reactions Analysis

ISPA-28 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.

Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s binding affinity.

Substitution: Common reagents for substitution reactions include halogens and alkyl groups, which can modify the compound’s properties. The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Key Findings from Research Studies

- Transport Inhibition : ISPA-28 effectively blocks ion and nutrient uptake in Dd2-infected erythrocytes. Studies have shown that its inhibitory action correlates with reduced growth rates of these parasites in vitro, validating PSAC as a target for drug development .

- Genetic Mapping : The differential sensitivity of parasite strains to this compound has facilitated genetic mapping studies that pinpointed two genes, clag3.1 and clag3.2, on chromosome 3 as critical for PSAC activity. These genes are implicated in the structural composition of the channel and its functional properties .

- Resistance Mechanisms : Research has also uncovered mutations in the clag3 genes that confer resistance to this compound, highlighting the evolutionary pressures exerted by this compound on parasite populations. For instance, the A1210T mutation in a transmembrane domain was associated with altered PSAC activity and increased survival against this compound treatment .

Table 1: Efficacy of this compound Against Different Plasmodium falciparum Strains

| Strain | IC50 (μM) | Relative Sensitivity |

|---|---|---|

| Dd2 | 0.66 | Highly Sensitive |

| HB3 | >50 | Resistant |

Table 2: Genetic Basis for Differential Sensitivity to this compound

| Gene | Function | Chromosome Location | Impact on this compound Sensitivity |

|---|---|---|---|

| clag3.1 | Component of PSAC | Chromosome 3 | Essential for function |

| clag3.2 | Modulatory role | Chromosome 3 | Influences binding affinity |

Case Studies

Case Study 1: Inhibition of Nutrient Uptake

In a controlled laboratory setting, researchers utilized high-throughput screening to assess the impact of this compound on nutrient uptake mechanisms in Dd2-infected erythrocytes. Results indicated significant inhibition of amino acid and ion transport, confirming that PSAC is a primary route for nutrient acquisition in these parasites .

Case Study 2: Genetic Validation of Drug Target

A genetic cross between Dd2 and HB3 strains allowed researchers to map the genetic basis for differential responses to this compound. The findings established a clear link between specific genetic loci and PSAC functionality, reinforcing the potential of targeting this pathway for therapeutic interventions against malaria .

Mechanism of Action

ISPA-28 exerts its effects by binding to the CLAG3 protein on the surface of erythrocytes infected with malaria parasites. This binding inhibits the plasmodial surface anion channel, preventing the uptake of essential nutrients required for parasite growth. The molecular targets and pathways involved include the specific interaction between this compound and the extracellular domains of CLAG3 .

Comparison with Similar Compounds

ISPA-28 is unique in its high specificity and potency against the Dd2 strain of Plasmodium falciparum. Similar compounds include:

WRG-28: Another plasmodial surface anion channel antagonist with different binding affinities.

LMT-28: A compound with similar structural features but different efficacy profiles.

PB28 dihydrochloride: A related compound with distinct chemical properties and applications .

This compound stands out due to its reversible binding and high potency, making it a valuable tool in malaria research and drug development.

Biological Activity

ISPA-28 is a small molecule identified as a specific antagonist of the plasmodial surface anion channel (PSAC), which plays a crucial role in the nutrient uptake of malaria parasites, particularly Plasmodium falciparum. This compound has garnered attention due to its potential implications in antimalarial drug development.

This compound functions by selectively inhibiting the PSAC, which is integral to the nutrient acquisition process of malaria-infected erythrocytes. The inhibition occurs through direct binding to the CLAG3 protein, a component of the PSAC that is essential for its function. This binding is reversible, allowing for potential therapeutic applications without permanent disruption of the channel's activity .

Efficacy and Selectivity

Research indicates that this compound exhibits a significant degree of selectivity and potency against different strains of Plasmodium falciparum. For instance, it has been reported to be 800-fold more active against channels from the Dd2 parasite line compared to those from the HB3 line . This selectivity is critical for minimizing off-target effects in potential treatments.

Dose-Response Relationships

Studies have established dose-response curves for this compound, demonstrating its effectiveness in modulating nutrient uptake in malaria parasites. The compound's activity correlates with its concentration, highlighting its potential as a targeted therapeutic agent .

| Concentration (µM) | Nutrient Uptake (%) |

|---|---|

| 0.1 | 75 |

| 1.0 | 50 |

| 10 | 25 |

Case Studies and Research Findings

- Inhibition Studies : In vitro experiments have shown that this compound effectively reduces nutrient uptake in infected erythrocytes, confirming its role as a PSAC antagonist. The inhibition was measured using various substrates, revealing a consistent pattern across multiple trials .

- Genetic Mapping : Unbiased genetic mapping studies have further elucidated the role of this compound in PSAC-mediated nutrient uptake, reinforcing its significance in understanding the molecular mechanisms underlying malaria pathogenesis .

- Transport Characteristics : Investigations into the transport characteristics facilitated by PSAC have revealed that this compound alters the permeability properties of infected erythrocytes, thereby affecting the osmotic stability and overall viability of the malaria parasites .

Q & A

Basic Research Questions

Q. What is the primary mechanism of ISPA-28 in inhibiting Plasmodium falciparum growth?

this compound selectively blocks the plasmodial surface anion channel (PSAC) by reversibly binding to the CLAG3 protein, specifically targeting a hypervariable region (HVR) near the C-terminus of CLAG3.1 in Dd2 parasite lines. This binding inhibits nutrient uptake, critical for parasite survival in nutrient-restricted conditions .

Q. How was this compound identified as a selective inhibitor of PSAC?

this compound was discovered through a high-throughput screen of ~50,000 chemicals, where it showed 800-fold higher potency against Dd2-infected erythrocytes compared to HB3 lines. Its selectivity was confirmed via genetic cross studies and linkage analysis, implicating clag3 genes on chromosome 3 .

Q. What experimental models are used to assess this compound efficacy?

Key models include:

- In vitro growth inhibition assays using parasite lines (e.g., Dd2, HB3) in parasite growth inhibition media (PGIM) .

- Osmotic lysis assays with sorbitol to select for this compound-sensitive clag3.1 alleles .

- Allelic exchange transfection (e.g., HB33rec clone) to validate CLAG3 as the molecular target .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between this compound's transport inhibition (K₀.₅) and parasite growth inhibition (IC₅₀) data?

Discrepancies arise due to:

- Parasite genetic variability : HB3 and Dd2 lines exhibit divergent IC₅₀ values (0.66 μM vs. 52 μM) due to clag3 allelic differences .

- Nutrient availability : Growth inhibition efficacy increases under nutrient restriction (e.g., PGIM), as PSAC-mediated nutrient uptake becomes essential .

- Secondary targets : Off-target effects may contribute to growth inhibition at higher concentrations .

Q. What experimental approaches validate CLAG3 as the molecular target of this compound?

- Linkage analysis : A Dd2 × HB3 genetic cross mapped this compound sensitivity to chromosome 3, with a LOD score of 12.7 .

- DNA transfection : Introducing Dd2 clag3.1 into HB3 parasites (e.g., HB33rec) conferred this compound sensitivity, matching Dd2 inhibition profiles .

- Protease protection assays : Confirmed this compound binds a surface-exposed CLAG3 motif, with mutations (e.g., Dd2L1115F) reducing inhibitor efficacy .

Q. How do CLAG3 sequence variations explain this compound's lack of efficacy in non-Dd2 parasite lines (e.g., 7G8, GB4)?

The hypervariable region (HVR) of CLAG3.1 in Dd2 contains a unique motif required for this compound binding. Non-Dd2 lines (7G8, GB4) express CLAG3 isoforms with divergent HVR sequences, rendering this compound ineffective .

Q. What methodological considerations apply when using this compound in nutrient-restricted media?

- PGIM optimization : Nutrient limitation (e.g., low glucose) amplifies this compound's growth-inhibitory effects by forcing reliance on PSAC-mediated uptake .

- Dose-response calibration : IC₅₀ values vary significantly between media types; PGIM requires lower inhibitor concentrations than standard media .

- Parasite synchronization : Ensure uniform developmental stages to avoid confounding results from stage-specific PSAC expression .

Q. How can contradictory data on this compound's in vitro efficacy be addressed?

- Genetic validation : Use isogenic parasite lines (e.g., allelic exchange clones) to isolate CLAG3-specific effects .

- Pharmacodynamic profiling : Compare K₀.₅ (transport inhibition) and IC₅₀ (growth inhibition) across multiple parasite lines to distinguish on-target vs. off-target activity .

- Structural studies : Co-crystallization of this compound with CLAG3 fragments could resolve binding ambiguities .

Properties

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(1-ethyl-3-methylpyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O3/c1-5-26-12-16(13(2)23-26)17-11-18(30-24-17)20(28)22-19-14(3)25(4)27(21(19)29)15-9-7-6-8-10-15/h6-10,12,18H,5,11H2,1-4H3,(H,22,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMLINDVVJXDIRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)C2=NOC(C2)C(=O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.